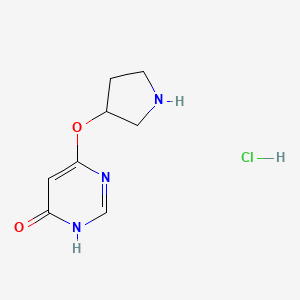
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride is a compound that features a pyrrolidine ring and a pyrimidinone core. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the pyrimidinone core. Common synthetic routes include cyclization reactions and functionalization of preformed rings. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including the modulation of metabolic pathways .
Comparison with Similar Compounds
Similar compounds include pyrrolidine derivatives and pyrimidinone analogs. Compared to these, 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride is unique due to its specific structural features that confer distinct biological activities. Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrazolo[3,4-b]pyridines .
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-3-8(11-5-10-7)13-6-1-2-9-4-6;/h3,5-6,9H,1-2,4H2,(H,10,11,12);1H |
InChI Key |
SBIMUGGKGJNWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC(=O)NC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















